molecular formula C7H9N3O4 B1432172 [1,2,4]Triazolo[4,3-a]pyridine-8-carboxylic acid dihydrate CAS No. 1609404-05-8

[1,2,4]Triazolo[4,3-a]pyridine-8-carboxylic acid dihydrate

Cat. No. B1432172
M. Wt: 199.16 g/mol
InChI Key: PHBJWVWRQXTFLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[1,2,4]Triazolo[4,3-a]pyridine-8-carboxylic acid” is a chemical compound with the molecular formula C7H5N3O2 . It is a pale yellow solid .


Molecular Structure Analysis

The molecular structure of “[1,2,4]Triazolo[4,3-a]pyridine-8-carboxylic acid” includes a triazolo[4,3-a]pyridine ring . The compound has a molecular weight of 163.14 .


Physical And Chemical Properties Analysis

“[1,2,4]Triazolo[4,3-a]pyridine-8-carboxylic acid” is a solid compound . It has a melting point of 188–189 °C .

Scientific Research Applications

  • Pharmaceutical Chemistry

    • Summary of Application : [1,2,4]Triazolo[4,3-a]pyridine-8-carboxylic acid dihydrate is a unique heterocyclic compound present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies .
    • Methods of Application : The compound is synthesized using various methods and used in the creation of new drug candidates .
    • Results or Outcomes : The compound has shown potential in the discovery of new structures for pharmaceutical applications .
  • Medicinal Chemistry

    • Summary of Application : The compound is used in medicinal chemistry for c-Met inhibition or GABA A modulating activity .
    • Methods of Application : The compound is synthesized and used as a structural unit in the creation of fluorescent probes and polymers .
    • Results or Outcomes : The compound has shown potential in medicinal chemistry, specifically in c-Met inhibition or GABA A modulating activity .
  • Antimicrobial Research

    • Summary of Application : Derivatives of the compound have shown a wide range of biological activities, such as antidiabetic, anti-platelet aggregations, anti-fungal, anti-bacterial, anti-malarial, anti-tubercular, and anticonvulsant properties .
    • Methods of Application : The compound is synthesized into various derivatives and tested for their antimicrobial properties .
    • Results or Outcomes : The compound’s derivatives have shown potential as antimicrobial agents .

Safety And Hazards

The compound is classified as an eye irritant (Eye Irrit. 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) .

properties

IUPAC Name

[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2.2H2O/c11-7(12)5-2-1-3-10-4-8-9-6(5)10;;/h1-4H,(H,11,12);2*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHBJWVWRQXTFLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=NN=C2C(=C1)C(=O)O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,2,4]Triazolo[4,3-a]pyridine-8-carboxylic acid dihydrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1,2,4]Triazolo[4,3-a]pyridine-8-carboxylic acid dihydrate
Reactant of Route 2
Reactant of Route 2
[1,2,4]Triazolo[4,3-a]pyridine-8-carboxylic acid dihydrate
Reactant of Route 3
Reactant of Route 3
[1,2,4]Triazolo[4,3-a]pyridine-8-carboxylic acid dihydrate
Reactant of Route 4
Reactant of Route 4
[1,2,4]Triazolo[4,3-a]pyridine-8-carboxylic acid dihydrate
Reactant of Route 5
Reactant of Route 5
[1,2,4]Triazolo[4,3-a]pyridine-8-carboxylic acid dihydrate
Reactant of Route 6
[1,2,4]Triazolo[4,3-a]pyridine-8-carboxylic acid dihydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.